Phosphatidylinositols,soya

Catalog No.
S1901929
CAS No.
97281-52-2
M.F
C45H87O13P
M. Wt
867.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphatidylinositols,soya

CAS Number

97281-52-2

Product Name

Phosphatidylinositols,soya

IUPAC Name

[(2R)-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Molecular Formula

C45H87O13P

Molecular Weight

867.1 g/mol

InChI

InChI=1S/C45H87O13P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(46)55-35-37(36-56-59(53,54)58-45-43(51)41(49)40(48)42(50)44(45)52)57-39(47)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37,40-45,48-52H,3-36H2,1-2H3,(H,53,54)/t37-,40?,41-,42+,43-,44-,45?/m1/s1

InChI Key

FQZQXPXKJFOAGE-KAEDGTSCSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Cell Signaling Studies

PIs play a crucial role in cell signaling pathways, acting as messengers within the cell. They can be modified by enzymes, leading to the production of second messengers that regulate various cellular functions. Soybean PIs are used in research to study these signaling pathways. For instance, scientists investigate how specific PI modifications influence cell proliferation, differentiation, and survival.

[^1] (Kim et al., 2015):

Drug Delivery Systems

Due to their amphiphilic nature (having both water-loving and water-hating regions), PIs can form liposomes, spherical vesicles that mimic cell membranes. These liposomes can be used as drug delivery systems in research. Soybean PIs are particularly valuable for creating liposomes due to their biocompatibility and low toxicity. Researchers can encapsulate drugs within these soybean PI liposomes, allowing for targeted delivery to specific cells or tissues.

[^2] (Cramer & Huang, 1999):

Membrane Biophysics Research

PIs play an important role in maintaining the structure and function of cell membranes. Soybean PIs are used in biophysical studies to understand the properties of membranes. Researchers can investigate how PIs interact with other membrane components, such as proteins and cholesterol, influencing membrane fluidity and permeability.

[^3] (Epand et al., 1998):

  • Origin: PI can be found in various organisms, including plants like soybean. Commercially available PI can be isolated from soybean lecithin [].
  • Significance: PI plays a crucial role in cell signaling and membrane structure. It acts as a precursor for signaling molecules like inositol phosphates, involved in cell growth, proliferation, and differentiation.

Molecular Structure Analysis

PI consists of glycerol, two fatty acids, and a phosphate group linked to an inositol ring []. Here are the key features:

  • Glycerol backbone: Provides a central structure for the molecule.
  • Fatty acids: Vary in chain length and saturation, influencing membrane fluidity []. Soybean PI typically contains palmitic acid (16:0), stearic acid (18:0), oleic acid (18:1), linoleic acid (18:2), and linolenic acid (18:3) [].
  • Phosphate group: Creates a negatively charged headgroup, attracting water and contributing to the hydrophilic nature of the molecule's polar end.
  • Inositol ring: A cyclic sugar alcohol with multiple hydroxyl groups, contributing to hydrogen bonding and membrane stability.
Note

The specific fatty acid composition of soybean PI can vary depending on the soybean source and processing methods.


Chemical Reactions Analysis

Synthesis

Isolation and purification from soybean lecithin is the primary method for obtaining PI [].

Decomposition

Phospholipases, a class of enzymes, can break down PI into its constituent parts, fatty acids, and glycerol phosphate.

Other Reactions

PI serves as a precursor for various signaling molecules. Specific enzymes like phosphoinositide kinases phosphorylate PI at different positions, generating inositol phosphates (IP) like IP3 and IP2, involved in various cellular processes.

PI + ATP --> IP3 + DAG (Eqn. 1)

where PI is phosphatidylinositol, ATP is adenosine triphosphate (energy source), IP3 is inositol trisphosphate, and DAG is diacylglycerol.


Physical And Chemical Properties Analysis

  • Appearance: Powder, colorless to very faintly yellow [].
  • Melting point: Not available for pure soybean PI, but phospholipids typically have high melting points due to fatty acid chains.
  • Boiling point: Decomposes before boiling due to its organic nature.
  • Solubility: Soluble in organic solvents like chloroform/methanol (9:1) []. Insoluble in water.
  • Stability: Sensitive to moisture, light, and oxidation [].

In biological membranes, PI interacts with other membrane components and proteins. Its phosphate group interacts with water, forming the cell's outer hydrophilic environment. The fatty acid tails anchor the molecule within the hydrophobic core of the membrane. PI also serves as a substrate for enzymes like phosphoinositide 3-kinases (PI3Ks), generating signaling molecules like IP3. IP3 triggers the release of calcium from intracellular stores, vital for various cellular processes.

  • Limited data: Information on the specific hazards of soybean PI is limited. However, as a phospholipid, it is generally considered non-toxic [].
  • General precautions: Standard laboratory safety practices should be followed when handling PI, including wearing gloves, eye protection, and working in a fume hood. Organic solvents used for dissolving PI may pose flammability and health risks. Refer to the specific safety data sheet (SDS) for the solvent used.

XLogP3

12.4

Dates

Modify: 2023-08-16

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